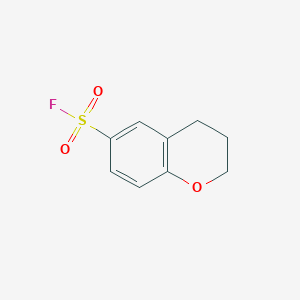
6,7-Difluoro-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Difluoro-4-methylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific and industrial applications. The quinoline ring system is known for its presence in many natural products and synthetic drugs, making it a significant scaffold in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-4-methylquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms with fluorine. For instance, the synthesis can start with 4,5-difluoro-2-nitrobenzoic acid, which undergoes reductive cyclization in basic media in the presence of sodium borohydride to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents are effective for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives, providing high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Difluoro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can replace fluorine atoms under mild conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
6,7-Difluoro-4-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated structure enhances its ability to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Fluorinated quinolines are known for their antibacterial, antiviral, and antimalarial activities.
Mecanismo De Acción
The mechanism of action of 6,7-Difluoro-4-methylquinoline involves its interaction with specific molecular targets. For instance, fluorinated quinolines can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s fluorine atoms enhance its binding affinity to the enzyme, making it a potent antibacterial agent .
Comparación Con Compuestos Similares
6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid: Known for its use as a fluorescence enhancement-type derivatizing reagent.
5,6,7,8-Tetrachloroquinoline: Undergoes nucleophilic fluoro-dechlorination to form various fluorinated quinolines.
Uniqueness: 6,7-Difluoro-4-methylquinoline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its biological activity and make it a valuable compound in medicinal chemistry and industrial applications.
Propiedades
Número CAS |
476471-89-3 |
|---|---|
Fórmula molecular |
C10H7F2N |
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
6,7-difluoro-4-methylquinoline |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-13-10-5-9(12)8(11)4-7(6)10/h2-5H,1H3 |
Clave InChI |
KCJOGOXWRZOKIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=CC2=NC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)



![4-[(4-Isopropylbenzoyl)amino]butanoic acid](/img/structure/B13171568.png)




![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)


